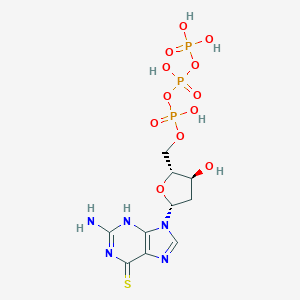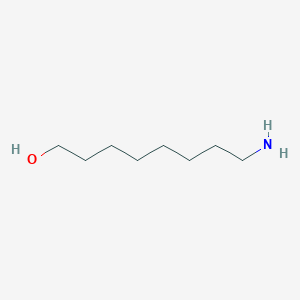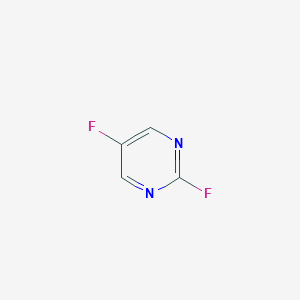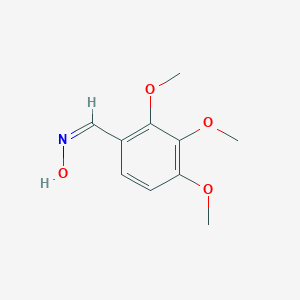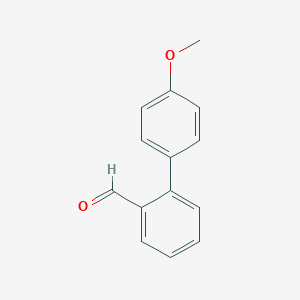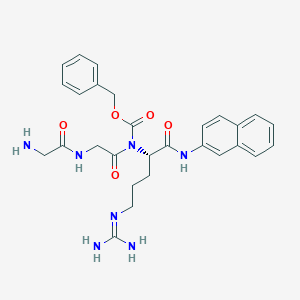
五溴苯甲基丙烯酸酯
描述
Pentabromophenyl methacrylate, also known as pentabromophenyl methacrylate, is a chemical compound with the molecular formula C10H5Br5O2 and a molecular weight of 556.67 g/mol . This compound is characterized by the presence of a methacrylate group and a heavily brominated phenyl ring, which imparts unique properties to the molecule .
科学研究应用
Pentabromophenyl methacrylate has several scientific research applications, including:
Photonic and Optical Materials: It is used as a monomer to make high refractive index polymers for optical waveguides and ophthalmic devices.
Flame Retardant Materials: The compound can form copolymers with styrene to yield novel flame-retardant nano/micro-sized particles.
Polymer Science: It is utilized in the development of functional polymers with specific properties such as chemical reactivity and mechanical strength.
作用机制
Target of Action
The compound belongs to the class of organic compounds known as p-bromophenols . These compounds are bromophenols carrying a bromine at the C4 position of the benzene ring
Mode of Action
It is known that the compound is used as a monomer to make high refractive index polymers for optical waveguides .
Pharmacokinetics
Its impact on bioavailability is therefore unknown. It’s known that the compound has a molecular weight of 55667 .
Result of Action
The molecular and cellular effects of Pentabromophenyl methacrylate’s action are largely dependent on its use in the creation of high refractive index polymers . These polymers have various applications in the field of optics.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Pentabromophenyl methacrylate. For instance, the compound has a melting point of 139-141 °C (lit.) , indicating that it is stable at room temperature but can be affected by high temperatures.
准备方法
Synthetic Routes and Reaction Conditions
Pentabromophenyl methacrylate is typically synthesized through the esterification of methacrylic acid with a heavily brominated phenol derivative . The reaction is usually carried out in the presence of a catalyst and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of perbromophenyl methacrylate involves the use of continuous flow reactors to optimize reaction conditions and improve efficiency . The reaction temperature and residence time are carefully controlled to obtain the desired monomer at optimal conditions .
化学反应分析
Types of Reactions
Pentabromophenyl methacrylate undergoes various chemical reactions, including:
Polymerization: The methacrylate group readily undergoes polymerization with other monomers in the presence of a catalyst to form flame-retardant polymers.
Common Reagents and Conditions
Reaction Conditions: Polymerization reactions are typically carried out at elevated temperatures to facilitate the formation of high molecular weight polymers.
Major Products Formed
相似化合物的比较
Similar Compounds
Pentabromobenzyl acrylate: Similar to perbromophenyl methacrylate, this compound can form copolymers with styrene to produce flame-retardant particles.
Poly(2,3,4,5,6-pentafluorostyrene): Another similar compound used in the production of high refractive index polymers.
Uniqueness
Pentabromophenyl methacrylate is unique due to its high bromine content, which imparts superior flame-retardant properties compared to other methacrylate derivatives. Additionally, its ability to form high refractive index polymers makes it valuable in photonic and optical applications.
属性
IUPAC Name |
(2,3,4,5,6-pentabromophenyl) 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Br5O2/c1-3(2)10(16)17-9-7(14)5(12)4(11)6(13)8(9)15/h1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZRSOGEOFHZKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1=C(C(=C(C(=C1Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Br5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
97889-13-9 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2,3,4,5,6-pentabromophenyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97889-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80172375 | |
| Record name | Perbromophenyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18967-31-2 | |
| Record name | Pentabromophenyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18967-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perbromophenyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018967312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perbromophenyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perbromophenyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.808 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does incorporating Pentabromophenyl Methacrylate (PBPM) into polymers affect their properties?
A1: Research has shown that incorporating PBPM into styrene-acrylonitrile copolymers enhances their flame retardancy. [] This is attributed to the high bromine content of PBPM (approximately 73% by weight). [] While PBPM doesn't significantly alter the polymerization process, it effectively modifies the final polymer properties.
Q2: Can you explain the significance of the "azeotropic ternary point" mentioned in the research regarding Pentabromophenyl Methacrylate (PBPM)?
A2: The azeotropic ternary point represents a specific monomer feed ratio (styrene/acrylonitrile/PBPM = 0.28/0.33/0.39) where the terpolymer composition remains constant throughout the polymerization process. [] This point is crucial for achieving consistent and predictable material properties in the resulting terpolymer, which is essential for practical applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


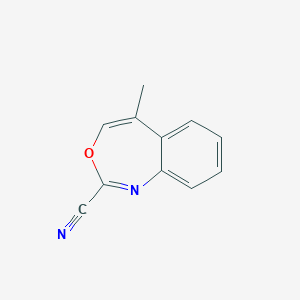

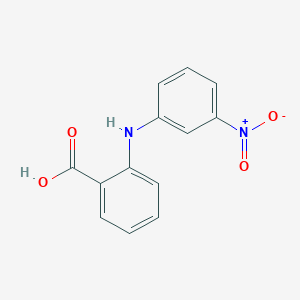
![Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate](/img/structure/B99495.png)


